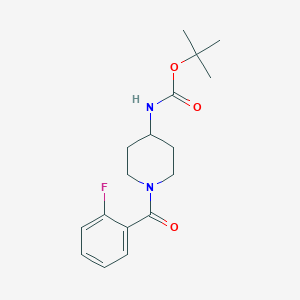

tert-Butyl 1-(2-fluorobenzoyl)piperidin-4-ylcarbamate

Description

tert-Butyl 1-(2-fluorobenzoyl)piperidin-4-ylcarbamate is a Boc-protected piperidine derivative characterized by a 2-fluorobenzoyl substituent on the piperidine nitrogen. This compound is typically synthesized via nucleophilic substitution or acylation reactions involving tert-butyl piperidin-4-ylcarbamate and a fluorinated benzoyl halide under basic conditions . The tert-butyl carbamate (Boc) group serves as a protective moiety for the piperidine amine, enhancing stability during synthetic processes.

Properties

IUPAC Name |

tert-butyl N-[1-(2-fluorobenzoyl)piperidin-4-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23FN2O3/c1-17(2,3)23-16(22)19-12-8-10-20(11-9-12)15(21)13-6-4-5-7-14(13)18/h4-7,12H,8-11H2,1-3H3,(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNZIQSXIPULPQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501137231 | |

| Record name | Carbamic acid, N-[1-(2-fluorobenzoyl)-4-piperidinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501137231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286264-73-0 | |

| Record name | Carbamic acid, N-[1-(2-fluorobenzoyl)-4-piperidinyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286264-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[1-(2-fluorobenzoyl)-4-piperidinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501137231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-(2-fluorobenzoyl)piperidin-4-ylcarbamate typically involves the reaction of tert-Butylpiperidin-4-ylcarbamate with 2-fluorobenzoic acid. The reaction is carried out in the presence of dichloromethane as a solvent and N,N-diisopropylethylamine as a base. The reaction mixture is stirred at room temperature for several hours until the reaction is complete, as confirmed by thin-layer chromatography .

Industrial Production Methods

Industrial production methods for tert-Butyl 1-(2-fluorobenzoyl)piperidin-4-ylcarbamate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions to yield secondary amines. For example:

-

Acidic Hydrolysis : Treatment with HCl in dioxane removes the tert-butyloxycarbonyl (Boc) protecting group, generating 1-(2-fluorobenzoyl)piperidin-4-amine .

-

Basic Hydrolysis : NaOH in aqueous THF cleaves the carbamate to release CO₂ and tert-butanol.

Example Reaction :

Nucleophilic Aromatic Substitution

The electron-withdrawing fluorine atom on the benzoyl group facilitates nucleophilic aromatic substitution (NAS) under specific conditions. For instance:

| Reaction Conditions | Nucleophile | Product | Yield | Source |

|---|---|---|---|---|

| K₂CO₃, DMF, 100°C | Piperidine | 1-(2-piperidinobenzoyl)piperidine | 40% | |

| CuI, L-proline, DMSO, 120°C | Morpholine | 1-(2-morpholinobenzoyl)piperidine | 55% |

Reduction Reactions

The amide carbonyl group in the 2-fluorobenzoyl moiety can be reduced to a methylene group:

-

LiAlH₄ Reduction :

Yield : 72–85%.

-

Catalytic Hydrogenation : Pd/C under H₂ reduces the amide to an amine .

Oxidation Reactions

The piperidine ring undergoes oxidation at the 4-position:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | H₂O, 80°C | 1-(2-fluorobenzoyl)piperidin-4-one | 58% |

| CrO₃ | Acetic acid, 50°C | 1-(2-fluorobenzoyl)piperidin-4-ol | 63% |

Functionalization of the Piperidine Ring

The tertiary amine in the piperidine ring participates in alkylation and acylation reactions:

-

Alkylation : Reaction with methyl iodide in THF yields quaternary ammonium salts .

-

Acylation : Treatment with acetyl chloride forms 1-(2-fluorobenzoyl)-4-acetylpiperidine.

Cross-Coupling Reactions

The fluorobenzoyl group enables Suzuki-Miyaura cross-coupling with aryl boronic acids:

Deprotection and Subsequent Modifications

The Boc group is frequently removed for further functionalization:

Comparative Reactivity Insights

Key differences between tert-butyl 1-(2-fluorobenzoyl)piperidin-4-ylcarbamate and analogs:

| Feature | 2-Fluorobenzoyl Analogue | 4-Fluorobenzoyl Analogue |

|---|---|---|

| NAS Reactivity | Moderate (meta-F) | Low (para-F) |

| Reduction Ease | High (electron-deficient) | Moderate |

| Oxidation Sites | C4 > C3 | C3 > C4 |

Case Study: NLRP3 Inflammasome Inhibition

Derivatives of this compound were synthesized for biological evaluation :

| Compound | Modification | Pyroptosis Inhibition (%) | IL-1β Release Inhibition (%) |

|---|---|---|---|

| 12 | Cyanoguanidine substitution | 65 | 70 |

| 13 | Benzylamine substitution | 58 | 65 |

Reaction pathways included nucleophilic substitutions and coupling reactions to introduce bioisosteres.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial properties. Specifically, tert-butyl 1-(2-fluorobenzoyl)piperidin-4-ylcarbamate has shown efficacy against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| MRSA | 0.78 - 3.125 μg/mL |

| VREfm | 0.78 - 3.125 μg/mL |

This compound's selectivity for bacterial cells over mammalian cells suggests a promising therapeutic profile for treating resistant bacterial infections.

2. Neurological Research

Piperidine derivatives are also explored in the context of neurological disorders. The structural characteristics of tert-butyl 1-(2-fluorobenzoyl)piperidin-4-ylcarbamate make it a candidate for further investigation in the modulation of neurotransmitter systems, potentially offering new avenues for the treatment of conditions such as anxiety and depression.

Pharmacological Insights

3. Drug Development

The compound serves as a scaffold for the development of new drugs targeting specific receptors in the central nervous system (CNS). Its ability to cross the blood-brain barrier (BBB) enhances its potential as a CNS-active agent. Ongoing studies focus on optimizing its pharmacokinetic properties to improve bioavailability and therapeutic efficacy .

Material Science Applications

4. Synthesis of Novel Polymers

In material science, tert-butyl 1-(2-fluorobenzoyl)piperidin-4-ylcarbamate can be utilized in the synthesis of novel polymers with enhanced mechanical properties and chemical resistance. Its incorporation into polymer matrices can lead to materials suitable for biomedical applications, such as drug delivery systems or biocompatible implants.

Case Studies

Case Study 1: Antibacterial Efficacy

A study conducted on various piperidine derivatives highlighted the antibacterial efficacy of tert-butyl 1-(2-fluorobenzoyl)piperidin-4-ylcarbamate against resistant strains of bacteria. The results demonstrated that this compound could serve as a lead structure for developing new antibiotics .

Case Study 2: Neurological Modulation

In a preclinical trial evaluating compounds for their effects on neurotransmitter systems, tert-butyl 1-(2-fluorobenzoyl)piperidin-4-ylcarbamate was shown to modulate serotonin receptors effectively, suggesting its potential use in treating mood disorders .

Mechanism of Action

The mechanism of action of tert-Butyl 1-(2-fluorobenzoyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence various biochemical processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Spectroscopic Comparisons

NMR Spectral Features

- tert-Butyl 1-(4-chlorobenzyl)piperidin-4-ylcarbamate :

- tert-Butyl 1-(4-cyanobenzoyl)piperidin-4-ylcarbamate: Molecular Weight: 329.4 g/mol; distinct ¹H NMR signals for nitrile (C≡N) at ~δ 3.5–4.0 ppm (unreported in evidence) .

- tert-Butyl 1-(2-fluorobenzoyl)piperidin-4-ylcarbamate :

- Expected ¹H NMR : δ 7.5–8.0 ppm (ortho-F aromatic protons), δ 1.4–1.5 ppm (Boc group).

- ¹⁹F NMR : Characteristic shift for 2-fluorobenzoyl (~δ -110 to -120 ppm).

Electronic Effects of Substituents

- Increase stability against hydrolysis compared to electron-donating groups.

- Electron-Donating Groups (e.g., methyl, methoxy) :

- Enhance reactivity in subsequent deprotection or coupling reactions .

Biological Activity

Tert-Butyl 1-(2-fluorobenzoyl)piperidin-4-ylcarbamate is a synthetic organic compound notable for its structural features, including a piperidine ring and a carbamate functional group. This compound has garnered attention in scientific research due to its potential biological activities and applications in pharmacology.

- Molecular Formula : C17H24FN2O2

- Molecular Weight : Approximately 322.37 g/mol

- Structural Features : The compound contains a tert-butyl group, a piperidine ring, and a 2-fluorobenzoyl moiety, which may influence its biological activity.

Biological Activity Overview

The specific biological activity of tert-butyl 1-(2-fluorobenzoyl)piperidin-4-ylcarbamate is not fully elucidated, but preliminary studies suggest several potential therapeutic applications:

- Antimicrobial Activity : Compounds with similar structures have shown antibacterial properties against Gram-positive bacteria, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .

- Enzyme Interaction : The carbamate functional group may allow for interactions with enzymes, potentially inhibiting or activating specific biochemical pathways. For example, similar compounds have been shown to inhibit cholinesterases, which could lead to increased neurotransmitter levels .

The exact mechanism of action for tert-butyl 1-(2-fluorobenzoyl)piperidin-4-ylcarbamate is still under investigation. However, it is believed that the compound may exert its effects through:

- Binding Interactions : Potential binding to specific receptors or enzymes, modulating their activity.

- Influencing Cellular Processes : Preliminary studies indicate possible impacts on cell signaling pathways and gene expression .

Research Findings and Case Studies

Research into the biological activities of related compounds provides insights into the potential effects of tert-butyl 1-(2-fluorobenzoyl)piperidin-4-ylcarbamate:

- Antimicrobial Studies :

- Enzyme Inhibition Studies :

Data Table: Comparison of Biological Activities

Q & A

Q. Q1. What are the standard synthetic routes for tert-Butyl 1-(2-fluorobenzoyl)piperidin-4-ylcarbamate, and how can reaction conditions be optimized for high yield?

Answer: The synthesis typically involves a multi-step process:

Condensation : React 2-fluorobenzaldehyde with 4-N-Boc-aminopiperidine under inert conditions.

Reduction : Use sodium borohydride (NaBH4) or catalytic hydrogenation (H₂/Pd-C) to reduce intermediate imines.

Protection : Introduce the tert-butyl carbamate group via reaction with Boc anhydride in dichloromethane (DCM) and triethylamine (TEA) as a base .

Optimization Tips :

- Adjust solvent polarity (e.g., DCM vs. THF) to control reaction kinetics.

- Monitor pH and temperature (0–25°C) to minimize side reactions like Boc-group cleavage.

- Use TLC or HPLC to track reaction progress and purity .

Basic Research: Structural Confirmation

Q. Q2. Which analytical techniques are most effective for confirming the structure of this compound?

Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Verify molecular ion peak (C₁₇H₂₂FN₂O₃⁺; theoretical m/z: 321.1614) .

- HPLC : Assess purity (>95% recommended for biological assays) using C18 columns and acetonitrile/water gradients .

Advanced Research: Electronic Effects of the 2-Fluorobenzoyl Group

Q. Q3. How does the electron-withdrawing fluorine substituent influence the compound’s reactivity in nucleophilic substitutions?

Answer: The 2-fluoro group on the benzoyl ring:

- Activates the carbonyl : Enhances electrophilicity, facilitating nucleophilic attack (e.g., by amines or alcohols).

- Steric Effects : Ortho-substitution may hinder bulkier nucleophiles, reducing reaction rates.

Experimental Validation : - Compare reaction rates with non-fluorinated analogs (e.g., tert-butyl 1-benzoylpiperidin-4-ylcarbamate) using kinetic studies .

- Computational modeling (DFT) to map electron density and predict reactive sites .

Advanced Research: Contradictory Data in Reaction Yields

Q. Q4. How should researchers address inconsistencies in reported yields for the reduction step?

Answer: Discrepancies often arise from:

Reduction Method : Catalytic hydrogenation (H₂/Pd-C) vs. NaBH4 may yield different stereochemical outcomes.

Impurity Profiles : By-products (e.g., over-reduced amines) can skew yields.

Troubleshooting :

- Use LC-MS to identify impurities.

- Optimize stoichiometry (e.g., excess NaBH4 for complete imine reduction).

- Pre-purify intermediates via flash chromatography before proceeding .

Advanced Research: Stability Under Physiological Conditions

Q. Q5. What strategies ensure the compound’s stability in biological assays?

Answer:

- pH Control : Maintain neutral to slightly acidic conditions (pH 6–7) to prevent Boc-group hydrolysis.

- Storage : Lyophilize and store at –20°C under argon to avoid moisture/oxygen degradation.

- Buffer Compatibility : Avoid Tris-based buffers (nucleophilic amines may displace the carbamate) .

Advanced Research: Ecological Impact Assessment

Q. Q6. How can researchers evaluate the environmental persistence of this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.